Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate
Overview
Description
“Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate” is a chemical compound with the CAS Number: 945740-66-9 . It belongs to the family of isoquinoline derivatives. The basic structure of this compound contains a substituted isoquinoline ring that is modified with an iodo, hydroxyl, and methyl group.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8INO3 . Its InChI Code is 1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 . The molecular weight of this compound is 329.09 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Mechanism of Action
The mechanism of action of Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule, which then undergoes a series of reactions to form the desired product. It is also thought to act as a catalyst, accelerating the reaction rate of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have a role in the synthesis of certain compounds, such as paclitaxel, ibuprofen, and ciprofloxacin. It may also have a role in the synthesis of certain hormones, such as testosterone and estradiol.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, and it can react with other compounds, so it must be stored and handled carefully.
Future Directions
There are a number of potential future directions for Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, research into the mechanism of action of this compound could lead to the development of new pharmaceuticals and other compounds. Additionally, research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, research into the advantages and limitations of this compound in laboratory experiments could lead to improved methods for its production and use.
Scientific Research Applications
Methyl 4-Hydroxy-8-iodoisoquinoline-3-carboxylate has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the production of inks and dyes, and as an analytical reagent. It has also been used in the synthesis of several other compounds, including the anti-cancer drug paclitaxel, the anti-inflammatory drug ibuprofen, and the antibiotic ciprofloxacin. In addition, this compound has been used in the synthesis of a variety of other compounds, such as the anti-anxiety drug diazepam and the anti-malarial drug chloroquine.
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxy-8-iodoisoquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)9-10(14)6-3-2-4-8(12)7(6)5-13-9/h2-5,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWAYZKTGAGFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1O)C=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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